Desmethyl Bosentan
Übersicht
Beschreibung
Desmethyl Bosentan is an active metabolite of Bosentan . Bosentan is a dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension .
Synthesis Analysis
Bosentan analogues have been synthesized, and their metabolism and biological activity were evaluated . All synthesized compounds showed improved metabolic stability towards CYP2C9 . The synthesis of Bosentan and its desmethyl metabolite was conducted by reaction crystallization in ethyl acetate at 25 °C .Molecular Structure Analysis
The Desmethyl Bosentan molecule contains a total of 68 bond(s). There are 41 non-H bond(s), 26 multiple bond(s), 10 rotatable bond(s), 2 double bond(s), 24 aromatic bond(s), 4 six-membered ring(s), 1 hydroxyl group(s), 1 aromatic hydroxyl(s), 1 primary alcohol(s), 2 ether(s) (aromatic), 1 sulfonamide(s) (thio-/dithio-), and 2 Pyrimidine(s) .Chemical Reactions Analysis
Ultraviolet photodissociation and collision-induced dissociation have been used for qualitative/quantitative analysis of low molecular weight compounds by liquid chromatography-mass spectrometry . The versatility of these methods is demonstrated for quantitative analysis in human plasma of Bosentan and its Desmethyl metabolite .Physical And Chemical Properties Analysis
Bosentan is a pyrimidine derivative, containing benzene and sulfonamide group in the structure . The molecule is achiral. The molecular weight is about 551.6 g/mol .Wissenschaftliche Forschungsanwendungen
Application 1: Measurement of Sildenafil, Bosentan and their Major Metabolites
- Summary of the Application: This study aimed to develop a liquid chromatography-tandem mass spectrometry method (LC–MS/MS) to measure the levels of bosentan, sildenafil, and their active metabolites in patients with Pulmonary arterial hypertension (PAH) .
- Methods of Application: The researchers developed an LC–MS/MS measurement procedure using a liquid–liquid extraction to measure serum drug concentrations and validated the procedure according to Clinical and Laboratory Standards Institute (CLSI) protocols .
- Results: The method was linear in the range of 0.975–1000 ng/ml and 0.76–3125 ng/ml for sildenafil and bosentan, respectively. LOQ values of sildenafil and bosentan were determined as 1.95 and 1.50 ng/ml, respectively .
Application 2: Formulation and Optimization of Polymeric Agglomerates of Bosentan Monohydrate
- Summary of the Application: The study aimed to enhance the micrometric properties and solubility of Bosentan monohydrate by preparing polymeric spherical agglomerates using the crystallo-co-agglomeration technique .
- Methods of Application: The agglomerates were developed using two distinct solvents, DCM as a good solvent and bridging liquid and water as a weak solvent, respectively. Hydrophilic polymer like HPMC K100M is used as a hardening agent which gives mechanical strength to the agglomerates, and PEG6000 is used as a wetting agent .
- Results: The results revealed that as the concentration of talc and PEG6000 increases, the sphericity and particle size of the agglomerates increase, and at a low agitation, speed agglomerates become more spherical and coarser .
Application 3: Ultraviolet Photodissociation and Collision-Induced Dissociation
- Summary of the Application: This research paper discusses the use of ultraviolet photodissociation (UVPD) and collision-induced dissociation (CID) for qualitative and quantitative analysis of low molecular weight compounds by liquid chromatography-mass spectrometry .
- Methods of Application: The researchers modified a triple quadrupole linear ion trap instrument to allow UVPD in the end of the q2 region, enabling various workflows with and without data-dependent acquisition (DDA) combining CID and UVPD in the same LC–MS analysis .
- Results: The performance of UVPD, with a 266-nm laser, is compared to CID for a mix of 90 molecules from different classes of LMWC including peptides, pesticides, pharmaceuticals, metabolites, and drugs of abuse. These two activation methods offer complementary fragments as well as common fragments with similar sensitivities for most analytes investigated .
Application 3: Ultraviolet Photodissociation and Collision-Induced Dissociation
- Summary of the Application: This research paper discusses the use of ultraviolet photodissociation (UVPD) and collision-induced dissociation (CID) for qualitative and quantitative analysis of low molecular weight compounds by liquid chromatography-mass spectrometry .
- Methods of Application: The researchers modified a triple quadrupole linear ion trap instrument to allow UVPD in the end of the q2 region, enabling various workflows with and without data-dependent acquisition (DDA) combining CID and UVPD in the same LC–MS analysis .
- Results: The performance of UVPD, with a 266-nm laser, is compared to CID for a mix of 90 molecules from different classes of LMWC including peptides, pesticides, pharmaceuticals, metabolites, and drugs of abuse. These two activation methods offer complementary fragments as well as common fragments with similar sensitivities for most analytes investigated .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-hydroxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O6S/c1-26(2,3)17-9-11-18(12-10-17)38(34,35)31-22-21(37-20-8-5-4-7-19(20)33)25(36-16-15-32)30-24(29-22)23-27-13-6-14-28-23/h4-14,32-33H,15-16H2,1-3H3,(H,29,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STTLKJGYAWXIPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10423786 | |
Record name | Desmethyl Bosentan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10423786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Desmethyl Bosentan | |
CAS RN |
253688-61-8 | |
Record name | Ro 47-8634 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253688618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desmethyl Bosentan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10423786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEMETHOXYBOSENTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N373R7N42R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.